![molecular formula C15H24N2O4S B2444735 N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide CAS No. 899967-37-4](/img/structure/B2444735.png)
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide, also known as BMS-986205, is a small molecule inhibitor that targets the tyrosine kinase 2 (TYK2) protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986205 has shown promising results in preclinical studies and is being investigated as a potential treatment for various autoimmune diseases and cancer.
Wirkmechanismus
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide works by selectively inhibiting the activity of TYK2, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, leading to a decrease in the production of pro-inflammatory mediators and a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. In these studies, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, decrease infiltration of inflammatory cells, and inhibit the activation of immune cells. This compound has also been shown to have anti-tumor effects by inhibiting the growth and metastasis of various types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has several advantages for laboratory experiments, including its high potency and selectivity for TYK2, which makes it a valuable tool for studying the role of TYK2 in various biological processes. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide, including investigating its potential as a treatment for various autoimmune diseases and cancer in clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and anti-tumor effects, as well as its potential for combination therapy with other drugs. Finally, the development of more potent and selective TYK2 inhibitors based on the structure of this compound could lead to the discovery of new drugs for the treatment of autoimmune diseases and cancer.
Synthesemethoden
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 4-methoxybenzoyl chloride, which is then reacted with butyl methyl sulfonamide to form this compound. The final product is then purified through column chromatography to obtain a high-purity compound suitable for further studies.
Wissenschaftliche Forschungsanwendungen
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has shown potent anti-inflammatory effects by inhibiting the activity of TYK2, which plays a key role in the signaling pathways of several pro-inflammatory cytokines. This compound has also shown promising results in preclinical models of cancer, where it has been shown to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-4-5-11-17(2)22(19,20)12-10-16-15(18)13-6-8-14(21-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYPCCIYMCKNBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

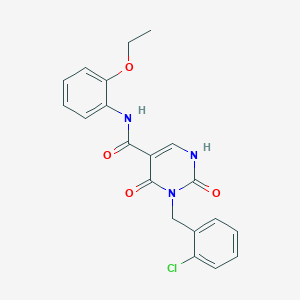
![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2444655.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2444656.png)
![4-ethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2444658.png)
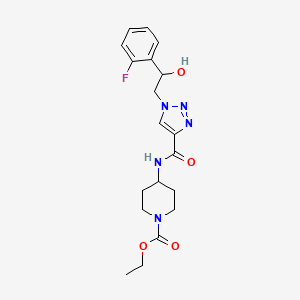
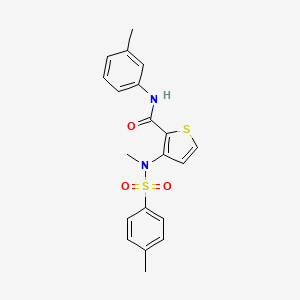
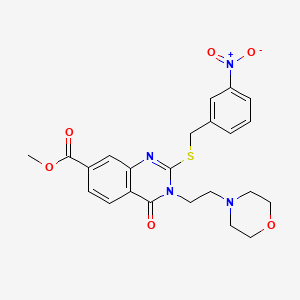
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2444666.png)
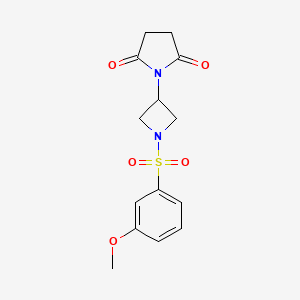
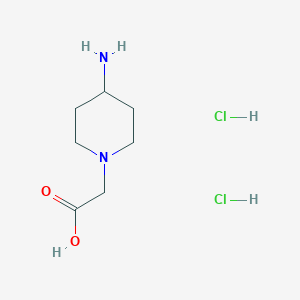
![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2444670.png)
![2-(ethyl(m-tolyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2444672.png)
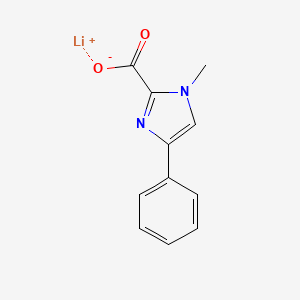
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2444675.png)